2'-O-methylinosine

Descripción general

Descripción

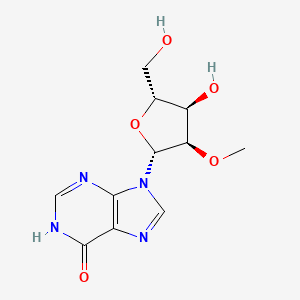

La 2'-O-Metilinosina es un nucleósido modificado derivado de la inosina, donde un grupo metilo está unido al grupo hidroxilo en la posición 2' del anillo de ribosa . Este compuesto pertenece a la clase de los nucleósidos de purina y es conocido por su papel en varios procesos biológicos, particularmente en la modificación del ARN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2'-O-Metilinosina se puede sintetizar a partir de la 2'-O-Metiladenosina. El proceso implica tratar la 2'-O-Metiladenosina con adenina desaminasa, que la convierte en 2'-O-Metilinosina . Otro método implica la metilación de la inosina en la posición 2' usando diazometano en presencia de un solvente adecuado como 1,2-dimetoxietano .

Métodos de producción industrial: La producción industrial de la 2'-O-Metilinosina generalmente sigue las mismas rutas sintéticas que los métodos de laboratorio, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2'-O-Metilinosina experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al nucleósido.

Sustitución: El grupo metilo en la posición 2' se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se usan a menudo.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como diazometano para la metilación.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la sustitución puede resultar en diferentes nucleósidos funcionalizados .

Aplicaciones Científicas De Investigación

La 2'-O-Metilinosina tiene amplias aplicaciones en la investigación científica:

Química: Se utiliza para estudiar los aspectos estructurales y funcionales de los nucleósidos y nucleótidos.

Industria: Se utiliza en la síntesis de ácidos nucleicos modificados para diversas aplicaciones industriales.

Mecanismo De Acción

La 2'-O-Metilinosina actúa como un imitador de la inosina dentro del ARNt. Se une a los mismos nucleótidos que la inosina, lo que permite interacciones con el ARNt de manera similar a su contraparte natural . Esta imitación le permite influir en la estabilidad y función del ARN, impactando en varios procesos biológicos .

Compuestos similares:

Inosina: El compuesto padre de la 2'-O-Metilinosina, que carece del grupo metilo en la posición 2'.

1-Metilinosina: Otro derivado metilado de la inosina, con el grupo metilo en la posición 1.

1,2'-O-Dimetilinosina: Un compuesto con grupos metilo en las posiciones 1 y 2'.

Singularidad: La 2'-O-Metilinosina es única debido a su metilación específica en la posición 2', que le confiere propiedades químicas y biológicas distintas. Esta modificación mejora su estabilidad e influye en sus interacciones con otras biomoléculas, convirtiéndola en una herramienta valiosa en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

Inosine: The parent compound of 2’-O-Methylinosine, lacking the methyl group at the 2’ position.

1-Methylinosine: Another methylated derivative of inosine, with the methyl group at the 1 position.

1,2’-O-Dimethylinosine: A compound with methyl groups at both the 1 and 2’ positions.

Uniqueness: 2’-O-Methylinosine is unique due to its specific methylation at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and influences its interactions with other biomolecules, making it a valuable tool in various research applications .

Actividad Biológica

2'-O-methylinosine (m^7G) is a modified nucleoside derived from the purine base inosine, characterized by the addition of a methyl group at the 2' position of the ribose sugar. This modification is significant in various biological contexts, particularly in RNA biology, where it plays roles in mRNA stability, translation efficiency, and immune response modulation.

Role in Viral mRNA

One of the most critical biological activities of this compound is its involvement in viral mRNA. Studies have shown that many viruses, including coronaviruses, have evolved mechanisms to methylate their mRNA at the 2' position. This modification serves to evade host immune responses, particularly by subverting the induction of type I interferon (IFN) pathways. For instance, research demonstrated that coronaviruses lacking 2'-O-methyltransferase activity induced higher levels of IFN-β in infected macrophages compared to their methylated counterparts, indicating that 2'-O-methylation is crucial for viral persistence and immune evasion .

Impact on Host Immune Responses

The presence of this compound in viral RNA can significantly alter how host cells recognize and respond to viral infections. Specifically, studies have indicated that the modification enhances the stability of viral RNA and reduces its recognition by pattern recognition receptors (PRRs), such as Mda5. This interaction is vital for the innate immune system's ability to detect and respond to viral pathogens .

Summary of Research Findings

Research has consistently highlighted the importance of 2'-O-methylation in both viral biology and host immune responses. The following table summarizes key findings from various studies:

Case Study: Coronavirus and Immune Evasion

In a detailed study on mouse coronaviruses, mutants deficient in 2'-O-methyltransferase were shown to be highly sensitive to type I interferon treatment. These mutants demonstrated significantly impaired replication in wild-type macrophages but maintained replication capabilities in interferon receptor-deficient environments. This suggests a critical role for 2'-O-methylation not only in evasion strategies but also in modulating host cell responses during infection .

Case Study: Toxoplasma gondii Interaction

Another study explored how modifications like this compound influence Toxoplasma gondii's interaction with its host. The presence of this modification was linked to altered immune responses, suggesting that it may play a role in how this parasite manipulates host defenses for its benefit .

Propiedades

IUPAC Name |

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHXOIULGYVAKW-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435030 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-21-8 | |

| Record name | 2'-O-methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was this compound identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of this compound in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has this compound been observed in other biological contexts?

A4: Interestingly, research has identified this compound as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.